Benzo[b]thiophene-3-carboximidamide
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Overview
Description
Benzo[b]thiophene-3-carboximidamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the carboximidamide group at the 3-position of the benzo[b]thiophene ring imparts unique chemical properties to this compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing the benzo[b]thiophene core is through the aryne reaction with alkynyl sulfides . This reaction allows for the formation of a wide range of 3-substituted benzo[b]thiophenes in a one-step intermolecular manner. The reaction conditions often involve the use of o-silylaryl triflates and alkynyl sulfides under mild conditions.
Industrial Production Methods
Industrial production of benzo[b]thiophene-3-carboximidamide may involve scalable synthetic routes that ensure high yield and purity. One such method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . This method allows for the efficient production of benzo[b]thiophene derivatives, including those with carboximidamide groups, through a series of well-controlled steps.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Benzo[b]thiophene-3-carboximidamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzo[b]thiophene derivatives have been shown to inhibit certain enzymes, which can result in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboximidamide
- Benzo[b]thiophene-3-carboxylic acid
- Benzo[b]thiophene-2-carboxylic acid
Uniqueness
Benzo[b]thiophene-3-carboximidamide is unique due to the presence of the carboximidamide group at the 3-position, which imparts distinct chemical and biological properties. This differentiates it from other benzo[b]thiophene derivatives that may have different functional groups or substitution patterns .
Biological Activity
Benzo[b]thiophene-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets, particularly in the context of antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by a benzo[b]thiophene core with a carboximidamide functional group at the 3-position. This unique structure contributes to its distinct biological properties compared to other benzo[b]thiophene derivatives.
Antimicrobial Activity
Research has demonstrated that benzo[b]thiophene derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds derived from benzo[b]thiophene can effectively inhibit the growth of Mycobacterium tuberculosis (Mtb) and multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.60 μg/mL against dormant M. bovis BCG, indicating strong activity against mycobacterial infections .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
7b | 2.73–22.86 | MDR-Mtb |
8c | 0.60 | Dormant M. bovis BCG |
8g | 0.61 | Dormant M. bovis BCG |
Anticancer Activity
This compound has also shown promising anticancer activity. In vitro studies indicate that derivatives can inhibit the proliferation and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism involves the modulation of the RhoA/ROCK signaling pathway, which is crucial for cell migration and invasion .
Table 2: Anticancer Activity of Benzo[b]thiophene Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
b19 | 25.72 | MDA-MB-231 |
1 | 45.2 | U87 glioblastoma |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes that are critical for the survival of pathogenic microorganisms and cancer cells.
- Receptor Modulation: It may also bind to receptors involved in cell signaling pathways, altering their activity and leading to therapeutic effects.
Case Studies and Research Findings
- Antitubercular Studies: A study focused on synthesizing various benzo[b]thiophene derivatives highlighted their efficacy against both active and dormant forms of M. tuberculosis. The findings suggest that these compounds could serve as lead candidates for new antitubercular therapies .
- Cancer Research: Another investigation into benzo[b]thiophene derivatives revealed significant anti-proliferative effects on cancer cell lines through the inhibition of the RhoA/ROCK pathway, underscoring their potential as anticancer agents .
Comparative Analysis with Similar Compounds
This compound's unique positioning within the benzo[b]thiophene family allows it to exhibit distinct biological activities compared to related compounds such as benzo[b]thiophene-2-carboximidamide and benzo[b]thiophene-3-carboxylic acid.
Table 3: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Benzo[b]thiophene-2-carboximidamide | Moderate | Low |
Benzo[b]thiophene-3-carboxylic acid | Low | Moderate |
Properties
Molecular Formula |
C9H8N2S |
---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-benzothiophene-3-carboximidamide |
InChI |
InChI=1S/C9H8N2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11) |
InChI Key |
BCNRAFWCRSRDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=N)N |
Origin of Product |
United States |
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